molecular formula C19H19N3O5S B2747218 1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-26-4

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2747218
CAS RN: 879930-26-4
M. Wt: 401.44
InChI Key: OGZOITFFPLASDZ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Photochromic Behavior and Magnetic Properties

Research on bisthienylethene-cobalt(II) complexes, incorporating similar structural motifs, demonstrates multifunctional applications, including slow magnetic relaxation and photochromic behavior. These complexes exhibit distinct magnetic behaviors and color changes upon irradiation, indicating potential use in data storage and molecular switches (Cao et al., 2015).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives through characteristic emission bands. This property suggests their use in fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Synthesis of Nitroxides

Studies on the synthesis of nitroxides from imidazoline derivatives provide a pathway to stable nitroxyl radicals with potential applications in biophysical and biomedical fields, including pH-monitoring within a broad range and as electroactive paramagnetic materials (Kirilyuk et al., 2005).

Electrophilic Substitution

Research into electrophilic substitution of imidazo[2,1-b]thiazoles explores the reactivity of compounds with similar structural frameworks, contributing to the understanding of chemical transformations and synthetic pathways for creating functionalized molecules with tailored properties (O'daly et al., 1991).

Organic Precursors for Nanoparticle Synthesis

Imidazole derivatives have been identified as organic precursors for the synthesis of zinc oxide nanoparticles, highlighting a route for creating materials with applications in catalysis, electronics, and photonics (Padhy et al., 2010).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-3-4-16(9-13(12)2)21-18-11-28(26,27)10-17(18)20(19(21)23)14-5-7-15(8-6-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOITFFPLASDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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